Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate
Overview
Description
“Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate” is a compound that has been studied for its potential as an antimycobacterial agent . It is a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid . This compound has the ability to interfere with iron homeostasis , which is crucial for the survival and proliferation of mycobacteria .
Synthesis Analysis
The preparation of “Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate” has been described in the literature . The compound was analyzed using various techniques including 1H-NMR, 13C-NMR, HRMS, and SC-XRD .Molecular Structure Analysis
The molecule’s conformation, with the fluorine atom oriented towards the base of the furan ring, is stabilized by a non-traditional intramolecular CH∙∙∙F bond between F1 and H3 .Mechanism of Action
The compound is part of a new class of furan-based inhibitors of the salicylate synthase MbtI from Mycobacterium tuberculosis . This enzyme catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis . This metal acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Future Directions
The development of new drugs that act on unexplored molecular targets is a necessity as well as a challenge for the scientific community . The scaffold of furan-based compounds was gradually optimized, leading to promising candidates that are active in mycobacterial models . Therefore, “Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate” and similar compounds may continue to be studied for their potential as antimycobacterial agents.
properties
IUPAC Name |
methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO6/c1-19-13(16)11-5-3-9(21-11)7-20-12-6-8(14)2-4-10(12)15(17)18/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULLVLUFVJOLDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180226 | |
Record name | Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]furan-2-carboxylate | |
CAS RN |
832739-23-8 | |
Record name | Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=832739-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-[(5-fluoro-2-nitrophenoxy)methyl]-2-furancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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